2-Furanol
Overview
Description
2-Furanol, also known as Furaneol or strawberry furanone, is an organic compound used in the flavor and perfume industry. It is formally a derivative of furan and is a white or colorless solid that is soluble in water and organic solvents . It exhibits a sweet strawberry aroma when dilute . It is found in strawberries and a variety of other fruits and is partly responsible for the smell of fresh pineapple .
Synthesis Analysis
2-Furanol can be synthesized from various precursors. Recent advances in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins have been made from 2-furfural, 5-(hydroxymethyl)furfural (5-HMF), and 2,5-furandicarboxylic acid (FDCA), obtained from natural cellulose and hemicellulose feedstocks .Molecular Structure Analysis
The molecular formula of 2-Furanol is C4H4O2 . The 2-Furanol molecule contains a total of 10 bonds. There are 6 non-H bonds, 5 multiple bonds, 5 aromatic bonds, 1 five-membered ring, 1 aromatic hydroxyl, and 1 Furane .Chemical Reactions Analysis
The decarboxylation process of furoic acid to produce 2-furanol has been previously described in a DFT analysis . After the formation of 2-furanol, it undergoes subsequent reactions to form other intermediates and the main products .Physical And Chemical Properties Analysis
2-Furanol has a molecular weight of 84.073 Da . It is a white or colorless solid that is soluble in water and organic solvents .Safety And Hazards
While specific safety and hazard information for 2-Furanol was not found, it’s important to note that furfuryl alcohol, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, causes skin irritation, serious eye irritation, is suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
furan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-4-2-1-3-6-4/h1-3,5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGWWCLWBPLPDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176648 | |
Record name | 2-Furanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanol | |
CAS RN |
22125-63-9, 28755-65-9 | |
Record name | 2-Furanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022125639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028755659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50176648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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